Differentiation by Calculated Lipophilicity: cLogP Comparison with Key Regioisomer
3-Bromo-6-fluoropyridin-2-amine exhibits a calculated LogP of 2.15, indicating higher lipophilicity compared to the regioisomer 5-bromo-6-fluoropyridin-2-amine, which has a calculated LogP of 1.54 . This difference of 0.61 LogP units is significant in the context of optimizing a compound's drug-like properties, where lipophilicity influences membrane permeability, solubility, and metabolic stability.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.15 |
| Comparator Or Baseline | 5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4): 1.54 |
| Quantified Difference | Δ 0.61 LogP units (more lipophilic) |
| Conditions | In silico prediction using ACD/Labs or similar software |
Why This Matters
This quantifiable difference in LogP makes the target compound more suitable for designing molecules that require higher membrane permeability or target engagement in lipophilic environments.
